molecular formula C9H11ClFNO3 B1376611 3-Amino-2-(4-fluorophenoxy)propanoic acid hydrochloride CAS No. 1423033-31-1

3-Amino-2-(4-fluorophenoxy)propanoic acid hydrochloride

Cat. No.: B1376611
CAS No.: 1423033-31-1
M. Wt: 235.64 g/mol
InChI Key: VGTFYSVTFNQWIG-UHFFFAOYSA-N
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Description

3-Amino-2-(4-fluorophenoxy)propanoic acid hydrochloride: is a chemical compound with the molecular formula C9H11ClFNO3. It is a derivative of beta-alanine, where the amino group is substituted at the third position and a 4-fluorophenoxy group is attached to the second position. This compound is often used in pharmaceutical research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(4-fluorophenoxy)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluorophenol.

    Ether Formation: 4-Fluorophenol is reacted with an appropriate halogenated propanoic acid derivative under basic conditions to form 2-(4-fluorophenoxy)propanoic acid.

    Amination: The 2-(4-fluorophenoxy)propanoic acid is then subjected to amination using ammonia or an amine source to introduce the amino group at the third position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation Products: Oxides, imines, or nitroso derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
  • Used in the development of bioactive compounds for research purposes.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacological properties and potential as a treatment for various diseases.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the formulation of certain pharmaceutical products.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-fluorophenoxy)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can interact with receptors on cell surfaces, altering their signaling pathways and physiological responses.

Comparison with Similar Compounds

  • 3-Amino-3-(4-fluorophenyl)propanoic acid
  • 2-Amino-3-(4-fluorophenyl)propanoic acid
  • 3-Amino-2-(4-chlorophenoxy)propanoic acid

Comparison:

  • Structural Differences: The position and type of substituents on the phenoxy or phenyl ring can significantly affect the compound’s chemical properties and biological activity.
  • Chemical Properties: Variations in the substituents can lead to differences in solubility, stability, and reactivity.
  • Biological Activity: The presence of different substituents can influence the compound’s interaction with biological targets, leading to variations in pharmacological effects and therapeutic potential.

Properties

IUPAC Name

3-amino-2-(4-fluorophenoxy)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3.ClH/c10-6-1-3-7(4-2-6)14-8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTFYSVTFNQWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(CN)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-31-1
Record name Propanoic acid, 3-amino-2-(4-fluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423033-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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